Psychotrin

Beschreibung

Contextualizing Psychotrin within Natural Product Chemistry

This compound is found in certain plant species, notably those known for producing Ipecac alkaloids. nih.gov It has been reported in Alangium salviifolium and Carapichea ipecacuanha (formerly Psychotria ipecacuanha). nih.govmdpi.commpg.dewikipedia.orgredalyc.org These plants are recognized in traditional medicine and have been the subject of extensive phytochemical investigation. mpg.dempg.descielo.br The presence of this compound alongside other related alkaloids like emetine (B1671215) and cephaeline (B23452) places it within the broader context of research into the chemical diversity and biosynthetic pathways of plant-derived compounds. nih.govmpg.de

Significance of this compound in Contemporary Phytochemical Investigations

In contemporary phytochemical investigations, this compound remains relevant as part of the Ipecac alkaloid profile. Research continues to explore the biosynthesis of these compounds, including the enzymatic pathways involved. nih.govmpg.deresearchgate.net Studies have shown that Ipecac alkaloids are present in various tissues of the producing plants, with higher concentrations often found in young leaf tissues and underground organs. mpg.deredalyc.org The biosynthesis of Ipecac alkaloids, including precursors to compounds like this compound, involves the condensation of dopamine (B1211576) and secologanin. nih.govresearchgate.net The presence and relative abundance of this compound, alongside its more prominent counterparts emetine and cephaeline, are often analyzed in phytochemical studies aiming to understand the metabolic diversity within Carapichea and Alangium species and to explore potential chemotaxonomic relationships. redalyc.orgscielo.br Furthermore, the independent evolution of Ipecac alkaloid biosynthesis in distantly related plant families like Rubiaceae (which includes Carapichea) and Alangiaceae (which includes Alangium) highlights the intriguing biochemical pathways plants utilize to produce these compounds, adding to the significance of studying all components, including this compound. mpg.deresearchgate.netbiorxiv.org

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆N₂O₄ | naturalproducts.netnih.gov |

| Molecular Weight | 464.6 g/mol | naturalproducts.netnih.gov |

| PubChem CID | 3496498, 65380 (Note: Multiple CIDs exist) | nih.govnih.gov |

| Chemical Class | Emetine alkaloid, Isoquinoline (B145761) alkaloid | naturalproducts.netimsc.res.in |

| Natural Occurrence | Alangium salviifolium, Carapichea ipecacuanha | nih.govmpg.dewikipedia.org |

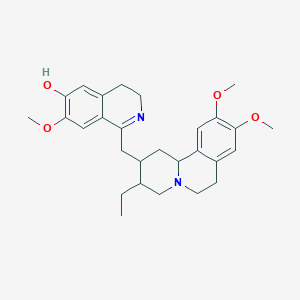

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,24,31H,5-11,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCALAYAMQHIWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemotaxonomic Context

Botanical Sources of Psychotrin

This compound has been identified in a limited number of plant species, primarily known for their production of isoquinoline (B145761) alkaloids.

Psychotria ipecacuanha, also historically known as Cephaelis ipecacuanha, is a significant botanical source of this compound. lpnu.uaresearchgate.netcabidigitallibrary.org This plant, native to Central and South American rainforests, is well-known for its roots, which contain a mixture of isoquinoline alkaloids. lpnu.uacabidigitallibrary.org this compound is present in the roots of Carapichea ipecacuanha (a common name for Psychotria ipecacuanha) alongside other prominent alkaloids like emetine (B1671215) and cephaeline (B23452). lpnu.uacabidigitallibrary.org

This compound has also been reported in Alangium salviifolium, a plant belonging to the Alangiaceae family. nih.govbasicmedicalkey.com This indicates a broader distribution of this compound beyond the Rubiaceae family, where Psychotria ipecacuanha is classified. Studies on Alangium lamarckii, a synonym for Alangium salviifolium, have also reported the isolation of emetine, cephaeline, and this compound. researchgate.net The seeds of Alangium salviifolium are known to contain several alkaloids, including this compound, emetine, and cephaeline. basicmedicalkey.com

Cephaelis acuminata is another species recognized as a source of alkaloids closely related to this compound, such as cephaeline. wikipedia.org While search results explicitly confirm cephaeline in Cephaelis acuminata, and given the close relationship and co-occurrence of this compound, cephaeline, and emetine in Psychotria ipecacuanha (formerly Cephaelis ipecacuanha), it is likely that Cephaelis acuminata also contains this compound, although direct confirmation in the provided snippets is limited. Cephaelis ipecacuanha and Cephaelis acuminata are mentioned together as sources of emetine, the principal alkaloid of ipecac. nih.gov

Alangium salviifolium (Alangiaceae Family)

Distribution within Plant Tissues

Research indicates that alkaloids, including those of the emetine type like this compound, are synthesized in different parts of the plant and may accumulate in specific tissues. In Psychotria ipecacuanha, these isoquinoline alkaloids are believed to be synthesized in the leaves and subsequently accumulate in the stems and roots as the plant matures. researchgate.net The highest concentration of these emetic alkaloids, including cephaeline and emetine, is typically found in the roots. researchgate.netredalyc.org However, significant concentrations are also present in the leaves and stems, suggesting a systemic distribution throughout the plant. researchgate.netredalyc.org

Chemotaxonomic Relationships with Other Alkaloids

This compound shares close structural and biosynthetic relationships with other alkaloids found in the same plant sources, particularly within the emetine alkaloid group.

This compound is formally classified as an alkaloid, specifically falling under the category of emetine alkaloids or isoquinoline alkaloids. lpnu.uacabidigitallibrary.orgnih.govnaturalproducts.netimsc.res.inebi.ac.ukscribd.comquizlet.comwikipedia.org This classification is based on its chemical structure, which features the characteristic isoquinoline ring system. scribd.com this compound is often discussed alongside emetine and cephaeline as key constituents of ipecac root. lpnu.uacabidigitallibrary.orgscribd.comwikipedia.org Cephaeline is closely related to emetine and is sometimes referred to as desmethylemetine (B1206148) or dihydropsychotrine, highlighting the structural similarities and the potential for interconversion or shared biosynthetic pathways. wikipedia.orgidrblab.net Emetine itself is described as a methyl ether of cephaeline. nih.govwikidata.orgnih.gov The biosynthesis of cephaeline and emetine originates from tyrosine and secologanin, involving a Pictet-Spengler reaction. wikipedia.org While the specific biosynthesis of this compound is not detailed in the provided snippets, its classification and co-occurrence with emetine and cephaeline strongly suggest a related biosynthetic origin as a tyrosine alkaloid. naturalproducts.netimsc.res.in

Classification as an Isoquinoline Alkaloid

This compound is classified as an alkaloid. nih.govebi.ac.uk More specifically, it belongs to the class of isoquinoline alkaloids. nih.govnaturalproducts.netimsc.res.in This classification is based on the presence of a core isoquinoline structural moiety within the molecule. Isoquinoline alkaloids represent a large and diverse group of natural products, many of which are derived biogenetically from the amino acids tyrosine and phenylalanine. nih.gov

Within the hierarchy of natural product classification, this compound is further categorized under the superclass of Tyrosine alkaloids and the class of Emetine alkaloids. naturalproducts.netimsc.res.in The defining characteristic of isoquinoline alkaloids is the presence of the isoquinoline ring system. nih.gov

| Classification Level | Group |

| Superclass | Tyrosine alkaloids |

| Class | Isoquinoline alkaloids |

| Class | Emetine alkaloids |

Biosynthetic Pathways and Chemical Derivations

Tyrosine as a Biosynthetic Precursor

The isoquinoline (B145761) moieties present in ipecac alkaloids, including psychotrine (B1678309), are derived from the amino acid tyrosine or its derivative, 3,4-dihydroxyphenylalanine (DOPA). researchgate.net The initial step in the biosynthetic pathway involves the condensation of dopamine (B1211576), which is synthesized from tyrosine/DOPA, with secologanin, a monoterpenoid glucoside. researchgate.netnih.govnih.gov This condensation reaction forms a monoterpenoid-tetrahydroisoquinoline skeleton, which serves as the foundation for the various ipecac alkaloids. nih.gov

Proposed Enzymatic Steps in Psychotrin Synthesis

The biosynthetic pathway to psychotrine involves a series of enzymatic steps. Following the condensation of dopamine and secologanin, the resulting products undergo deglucosylation. nih.gov The aglycon is then further processed, eventually leading to the formation of protoemetine (B1220032). nih.gov Protoemetine subsequently condenses with a second molecule of dopamine. nih.gov This is followed by sequential O-methylation reactions catalyzed by specific O-methyltransferases (OMTs). nih.govnih.gov

Studies in Psychotria ipecacuanha have identified three O-methyltransferases, IpeOMT1, IpeOMT2, and IpeOMT3, which are considered sufficient for catalyzing the O-methylation reactions in the ipecac alkaloid biosynthesis pathway. nih.gov Specifically, the methylation of the 7-hydroxy group on the isoquinoline skeleton is carried out by IpeOMT3 before the formation of protoemetine. nih.gov While the precise sequence of all enzymatic steps leading directly to psychotrine from the later intermediates is complex and involves hydroxylation and further methylation steps, the general framework involves condensation, deglucosylation, and O-methylation reactions.

Relationship to Other Ipecac Alkaloid Biosynthesis

Psychotrine shares a common biosynthetic origin with other major ipecac alkaloids like emetine (B1671215) and cephaeline (B23452), starting from the condensation of dopamine and secologanin. researchgate.netnih.govnih.gov The pathways diverge in later stages, primarily through differences in the pattern and timing of O-methylation and further condensation reactions. For instance, protoemetine condenses with a second dopamine molecule, and subsequent sequential O-methylations by IpeOMT2 and IpeOMT1 lead to the formation of cephaeline and emetine, respectively. nih.gov Psychotrine, cephaeline, and emetine represent different structural outcomes of this shared biosynthetic route, distinguished by variations in their methylation and oxidation states. researchgate.net

Structural Analogs and Derivatives under Investigation

Structural modifications of psychotrine have been explored to understand the relationship between structure and activity and to potentially develop new compounds.

O-Methylpsychotrine is a derivative of psychotrine. ontosight.ai Its chemical formula is C29H38N2O4, and it possesses a complex ring system that includes a benzo[a]quinolizine core. ontosight.ainih.gov O-Methylpsychotrine is also known by the name Methylpsychotrine. ontosight.ai Research has indicated that unsaturation at the 1'-2' position in the ipecac alkaloid structure, as present in O-methylpsychotrine, results in a loss of certain biological activities compared to saturated analogs like emetine. pnas.orgbenthamopen.com

Table 1: O-Methylpsychotrine Key Information

| Property | Value | Source |

| Chemical Formula | C29H38N2O4 | nih.gov |

| Molecular Weight | 492.6 g/mol | ontosight.ai |

| Structural Feature | Benzo[a]quinolizine core | ontosight.ai |

| Other Name | Methylpsychotrine | ontosight.ai |

| PubChem CID | 65033 | nih.gov |

Psychotrine can form various salts, which can influence its properties such as stability and solubility. Psychotrine dihydrogen oxalate (B1200264) is one such salt form of psychotrine. ontosight.ai Its chemical structure involves the psychotrine molecule interacting with oxalic acid. ontosight.ai The formation of a salt with oxalic acid is understood to enhance the stability of the compound and potentially alter its bioavailability. ontosight.ai Psychotrine sulfate (B86663) and psychotrine sulfate trihydrate have also been identified. The formation of hydrated forms, such as trihydrate, involves the incorporation of water molecules into the crystal structure of the salt. Oxalate trihydrate itself has the chemical formula C2H8O7. nih.gov

Table 2: Examples of Psychotrine Salts

| Salt Form | Associated Acid/Hydrate | Notes | Source |

| Dihydrogen Oxalate | Oxalic Acid | Enhances stability, potentially alters bioavailability. | ontosight.ai |

| Sulfate | Sulfuric Acid | Mentioned as a salt form. | |

| Sulfate Trihydrate | Sulfuric Acid, Water | Hydrated salt form. | |

| O-Methylpsychotrine Oxalate | Oxalic Acid | Salt form of O-Methylpsychotrine. | nih.gov |

Pharmacological Activities and Biological Roles

Antiviral Activities

Psychotrin has been investigated for its potential to inhibit viral replication, with studies focusing on its effects against Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT) and, through in silico methods, against the SARS-CoV-2 Main Protease (Mpro).

In Silico Studies on SARS-CoV-2 Main Protease (Mpro) Inhibition

In silico studies, which use computational methods to simulate and analyze molecular interactions, have been employed to explore the potential of various compounds, including natural products like alkaloids, as inhibitors of SARS-CoV-2 Main Protease (Mpro). mdpi.commdpi.comfrontiersin.orgplos.org Mpro is a vital enzyme for the replication of SARS-CoV-2, making it a significant target for antiviral drug development. mdpi.commdpi.complos.org The search results discuss in silico screening of natural compounds, including alkaloids, for their potential to inhibit Mpro by predicting binding affinities and interactions. mdpi.commdpi.comfrontiersin.orgplos.org However, specific in silico studies detailing this compound's interaction or inhibitory potential against SARS-CoV-2 Mpro were not found in the provided results. Studies have identified other natural compounds and alkaloids with potential Mpro inhibitory activity based on in silico analysis. mdpi.commdpi.comfrontiersin.orgrsc.org

Anti-inflammatory Potential (General Academic Exploration)

The anti-inflammatory potential of natural compounds, including alkaloids, has been a subject of academic exploration. nih.govnih.govresearchgate.netrjppd.orgfrontiersin.org Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of interest for therapeutic development. nih.gov While the search results mention studies on the anti-inflammatory activities of plant extracts containing alkaloids and other phytochemicals, and the anti-inflammatory properties of other types of compounds like cannabinoids and psychiatric drugs, specific research detailing the anti-inflammatory potential of this compound itself was not prominently found. nih.govnih.govresearchgate.netrjppd.orgfrontiersin.org Studies on other Psychotria species have indicated anti-inflammatory activity in extracts, potentially attributable to compounds including alkaloids. nih.govresearchgate.net

Antimicrobial Activities (General Academic Exploration)

Natural products are widely investigated for their antimicrobial properties against bacteria, fungi, and other microorganisms. gazimedj.com Alkaloids are among the classes of compounds that have been explored for such activities. plantaedb.com The search results mention studies on the antimicrobial effects of plant extracts containing various phytochemicals, including alkaloids. gazimedj.com However, specific academic exploration or detailed findings regarding the antimicrobial activities of this compound were not present in the provided information.

Anticancer Activities (General Academic Exploration, noting related alkaloid research)

Research into the potential anticancer activities of natural compounds, including alkaloids, is an active area of study. mdpi.com Many alkaloids have demonstrated cytotoxic effects on cancer cells or interfered with processes involved in cancer development and progression. mdpi.com The search results allude to the diverse pharmacological effects of natural compounds, including potential antitumor activities of triterpenoids, another class of phytochemicals. mdpi.com While the broad potential of alkaloids in general is recognized, specific academic exploration or detailed research findings on the anticancer activities of this compound were not found in the provided search results. Research on other alkaloids has shown promise in this area. mdpi.com

Other Reported Biological Activities in Research Literature

Research literature has explored specific biological activities of this compound and its derivatives. One notable area of investigation has been the potential inhibitory effects on viral enzymes.

Detailed studies have examined the effects of Psychotrine (B1678309) dihydrogen oxalate (B1200264) and O-methylpsychotrine sulfate (B86663) heptahydrate (MP), salts of isoquinoline (B145761) alkaloids derived from ipecac, on the DNA polymerase activity of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT). researchgate.net These studies identified O-methylpsychotrine as a potent inhibitor of HIV-1 RT. researchgate.net

Further characterization of the mechanism of inhibition by O-methylpsychotrine revealed noncompetitive kinetics with respect to TTP and uncompetitive kinetics with respect to the template-primer poly(rA) and oligo(dT)12-18 (4:1) at low concentrations. researchgate.net However, the inhibition became competitive at high template-primer concentrations (greater than 200 µM). researchgate.net Similar non-Michaelis-type kinetics were observed when activated DNA was used as the template. researchgate.net The biphasic nature of double-reciprocal plots and Hill coefficients less than 1 suggested that O-methylpsychotrine functions as an allosteric inhibitor, potentially interacting with multiple active sites on the enzyme in a negatively cooperative manner. researchgate.net

O-methylpsychotrine demonstrated selectivity for recombinant HIV-1 RT (p66) when utilizing poly(rA) and oligo(dT)12-18 (4:1) as the template-primer, showing greater inhibition compared to other natural and synthetic template-primers tested. researchgate.net Significantly less effect was observed on avian myeloblastosis virus RT, as well as mammalian or bacterial DNA and RNA polymerases. researchgate.net This selectivity distinguishes O-methylpsychotrine from other ipecac alkaloids like emetine (B1671215) hydrochloride, which were found to be inactive against these enzymes, including HIV-1 RT. researchgate.net Conversely, O-methylpsychotrine did not inhibit in vitro protein synthesis, a property exhibited by other tested ipecac alkaloids. researchgate.net

Structural analysis suggested that the imine functionality at positions 1' and 2' of O-methylpsychotrine is a key structural requirement for its HIV-1 RT inhibitory activity. researchgate.net These findings indicate that O-methylpsychotrine possesses unique structural features that facilitate its interaction with HIV-1 RT in a manner distinct from other polymerases. researchgate.net

Another report also mentioned that Psychotrine and Cephaeline (B23452) were being tested for potential activity against HIV-1 reverse transcriptase. nih.gov

The detailed research findings on the inhibitory activity of O-methylpsychotrine against HIV-1 RT highlight a specific biological role investigated in the literature.

| Compound Name | Reported Biological Activity |

| O-methylpsychotrine | Potent allosteric inhibitor of HIV-1 Reverse Transcriptase |

| Psychotrine / Cephaeline | Tested for potential activity against HIV-1 Reverse Transcriptase nih.gov |

This compound is an isoquinoline alkaloid that has been isolated from various plant sources, including Alangium salviifolium, Pogonopus speciosus, Cephaelis acuminata, and Alangium lamarckii nih.govncats.iobasicmedicalkey.com. It is classified within the broader category of alkaloids and derivatives, specifically as an emetine alkaloid naturalproducts.net. This compound has the molecular formula C₂₈H₃₆N₂O₄ and a molecular weight of 464.6 g/mol nih.govnaturalproducts.net. Its structure contains two aromatic rings and multiple rotatable bonds naturalproducts.net.

Mechanistic Investigations of Psychotrin Action

Elucidation of Enzyme Inhibition Kinetics (e.g., HIV-1 RT)

Studies have characterized the mechanism by which O-methylpsychotrine inhibits the DNA polymerase activity of HIV-1 RT. The inhibition kinetics observed are complex and depend on the concentration of the template-primer researchgate.net.

Noncompetitive, Uncompetitive, and Competitive Inhibition Modes

O-methylpsychotrine exhibits different modes of inhibition depending on the substrate. The inhibition was found to be noncompetitive with respect to thymidine (B127349) triphosphate (TTP), a nucleotide substrate for reverse transcription researchgate.net. With respect to the template-primer (poly(rA) and oligo(dT)₁₂₋₁₈), the inhibition mode was uncompetitive at low concentrations but shifted to competitive at high concentrations (greater than 200 µM) researchgate.net. Similar non-Michaelis-type kinetics were observed when activated DNA was used as the template researchgate.net.

Allosteric Modulation and Cooperative Binding Phenomena

The kinetic analysis of O-methylpsychotrine inhibition of HIV-1 RT suggests an allosteric mechanism. The double-reciprocal plots showed a biphasic nature, and Hill coefficients of less than 1 were observed researchgate.net. These findings indicate that O-methylpsychotrine functions as an allosteric inhibitor, suggesting that the enzyme may possess multiple active sites that interact in a negatively cooperative fashion in the presence of the inhibitor researchgate.net. O-methylpsychotrine demonstrated selectivity for recombinant HIV-1 RT (p66) when utilizing poly(rA) and oligo(dT)₁₂₋₁₈ as the template-primer, showing greater inhibition compared to other template-primers and significantly less effect on other polymerases like avian myeloblastosis virus RT and mammalian or bacterial DNA and RNA polymerases researchgate.net.

Structure-Activity Relationship (SAR) Studies

Structural analogs of O-methylpsychotrine have been investigated to understand the key features required for its HIV-1 RT inhibitory activity researchgate.net.

Importance of Imine Functionality at Specific Positions for Activity

Studies conducted with structural analogs revealed that the imine functionality at positions 1' and 2' of O-methylpsychotrine is a critical structural requirement for its HIV-1 RT inhibitory activity researchgate.net. This suggests that the presence and location of the imine group play a significant role in the interaction with the enzyme and subsequent inhibition researchgate.net.

Influence of Stereochemistry on Biological Activity

While the provided search results highlight the importance of the imine functionality and discuss the kinetics and allosteric modulation, specific detailed research findings explicitly detailing the influence of stereochemistry of Psychotrin or O-methylpsychotrine on their biological activity, particularly HIV-1 RT inhibition, were not prominently found within the search results. However, stereochemistry is a fundamental aspect of alkaloid structure and biological interaction, and it is generally understood to influence how a molecule interacts with a chiral biological target like an enzyme.

Interactions with Nucleic Acids and Proteins (Theoretical and Experimental)

Beyond enzyme inhibition, the interaction of this compound and related alkaloids with biological macromolecules like nucleic acids and proteins has been explored. Emetine (B1671215), a related ipecac alkaloid, has been reported to inhibit both ribosomal and mitochondrial protein synthesis and interfere with the synthesis and activities of DNA and RNA researchgate.netcabidigitallibrary.org. While the provided results specifically detail O-methylpsychotrine's interaction with HIV-1 RT (a protein), direct experimental or detailed theoretical studies specifically on this compound's broader interactions with various nucleic acids or other proteins were not extensively covered, apart from its role as an enzyme inhibitor. However, the classification as an emetine alkaloid suggests potential for similar interactions observed with emetine, such as interference with protein synthesis researchgate.netcabidigitallibrary.orguni-muenchen.de.

Cellular and Molecular Targets (Beyond Viral Enzymes)

Beyond its investigated effects on viral enzymes like HIV-1 reverse transcriptase, this compound and its derivatives have demonstrated activity against other cellular targets. Research indicates that psychotrimine natural products, which include this compound, exhibit antibacterial activity specifically against Gram-positive bacteria. This antibacterial effect is reported to occur via membrane disruption. nih.gov While the precise molecular details of this membrane interaction are not fully elucidated in the provided information, the disruption of the bacterial cell membrane represents a distinct cellular target. nih.gov

This compound has also been mentioned in the context of anti-adipogenic or anti-obesity activity and as a component in anti-inflammatory and anti-allergy extracts derived from plants. google.comgoogle.com However, the specific cellular or molecular targets mediating these potential effects are not detailed in the available research summaries. Further investigation would be required to define the mechanisms underlying these observed activities.

Differentiation from Other Ipecac Alkaloids' Mechanisms (e.g., Protein Synthesis Inhibition)

This compound belongs to the class of isoquinoline (B145761) alkaloids found in Ipecac root, alongside well-known compounds such as Emetine and Cephaeline (B23452). wikipedia.orgwikipedia.orgcabidigitallibrary.org A significant point of differentiation in the mechanistic profile of this compound, particularly its O-methylated derivative O-methylpsychotrine (MP), lies in its effect on protein synthesis compared to other Ipecac alkaloids like Emetine.

Emetine is widely recognized as an inhibitor of protein synthesis in eukaryotic cells. wikipedia.orgncats.io Its mechanism involves binding to the 40S subunit of the ribosome, thereby blocking peptide chain elongation. wikipedia.orgncats.io This interaction with the ribosomal machinery is a well-established cellular target for Emetine.

In contrast, studies investigating the activity of O-methylpsychotrine have explicitly shown that it does not inhibit in vitro protein synthesis. researchgate.netnih.gov This finding is crucial as it distinguishes the mechanism of action of O-methylpsychotrine from that of other tested Ipecac alkaloids, including Emetine, which do manifest this property. researchgate.netnih.gov This suggests that while other Ipecac alkaloids exert effects through the inhibition of protein translation, O-methylpsychotrine, and potentially this compound itself, operates through alternative cellular or molecular pathways, such as the selective inhibition of viral enzymes or membrane disruption in bacteria, as noted previously. nih.govresearchgate.netnih.gov The structural differences among these alkaloids likely contribute to their distinct biological targets and mechanisms.

| Compound | PubChem CID(s) | Primary Mechanism (where differentiated) |

| This compound | 3496498, 65380 | Antibacterial (membrane disruption) nih.gov |

| O-Methylpsychotrine | Not listed | Selective HIV-1 RT inhibition researchgate.netnih.gov |

| Emetine | 10219 | Protein Synthesis Inhibition wikipedia.orgncats.io |

| Cephaeline | 442195 | Protein Synthesis Inhibition (related to Emetine) wikipedia.orgscielo.org.co |

Note: PubChem CID 3496498 is listed for "this compound", while CID 65380 is listed for "Psychotrine". The research on HIV-1 RT inhibition refers to "Psychotrine" and "O-methylpsychotrine". researchgate.netnih.gov

Computational and in Silico Approaches in Psychotrin Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein. This method estimates the binding affinity between the ligand and the receptor, providing insights into potential molecular targets and the strength of their interaction. europeanreview.org In natural product research, molecular docking is widely employed to screen libraries of compounds against various biological targets, such as enzymes or receptors, to identify potential drug candidates. researchgate.netfrontiersin.orgmdpi.comnih.govmdpi.com

For a compound like Psychotrin, molecular docking simulations could be utilized to predict its binding interactions with a range of relevant protein targets. By analyzing the predicted binding poses and scores, researchers could hypothesize which biological pathways or functions this compound might influence. This approach can help prioritize experimental studies by suggesting potential targets for in vitro validation. Studies on other natural compounds have successfully used molecular docking to identify potential inhibitors of various proteins, including those involved in viral replication or inflammation. mdpi.commdpi.com

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. When applied to ligand-protein complexes predicted by molecular docking, MD simulations provide crucial information about the stability of the complex, the conformational changes of the protein and ligand upon binding, and the nature of the interactions over a dynamic timescale. researchgate.netmdpi.com This dynamic perspective complements the static snapshot provided by molecular docking.

In the context of natural product research, MD simulations are used to validate docking results and assess the long-term stability of predicted binding poses. researchgate.netmdpi.com For this compound, MD simulations of its predicted complexes with target proteins could reveal how stable the binding is in a simulated physiological environment. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be analyzed to understand the flexibility of the complex and specific residues involved in stable interactions. mdpi.comprimescholars.com Studies on other natural compounds have shown that MD simulations can confirm stable binding conformations and provide insights into the molecular basis of interaction. mdpi.comprimescholars.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves creating an abstract representation of the essential molecular features that a set of ligands must possess in a specific 3D arrangement to interact with a particular biological target. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups. mdpi.comdovepress.comnih.gov Pharmacophore models serve as 3D queries for virtual screening of large chemical databases. mdpi.comdovepress.com

Virtual screening using pharmacophore models is a powerful technique to identify novel compounds with potential activity against a target based on their ability to match the defined pharmacophore features. mdpi.comdovepress.comresearchgate.net This is particularly useful in natural product discovery, where diverse chemical libraries can be screened computationally to find potential lead compounds. researchgate.netmdpi.com For this compound, if its biological activity against a specific target were known or hypothesized, a pharmacophore model could be developed based on its structure and potentially other active compounds with similar effects. This model could then be used to virtually screen databases of natural products or synthetic compounds to discover new molecules with similar predicted activity. Conversely, pharmacophore models derived from known ligands of a target could be used to screen for this compound or related compounds within natural product databases. researchgate.net

Data Mining and Integration from Natural Product Databases (e.g., COCONUT, IMPPAT, UNPD)

Natural product databases are invaluable resources for researchers studying compounds like this compound. Databases such as COCONUT, IMPPAT, and the Universal Natural Products Database (UNPD) curate vast amounts of information on natural products, including their sources, chemical structures, predicted properties, and reported biological activities. naturalproducts.netresearchgate.netresearchgate.net

Data mining and integration from these databases involve extracting, analyzing, and combining information to identify trends, potential relationships between structure and activity, and gaps in knowledge. nih.govnih.govresearchgate.net For this compound, data mining from databases like COCONUT provides access to its computed molecular descriptors and properties, which can be used in various in silico analyses, including drug-likeness evaluation and property prediction. naturalproducts.netresearchgate.net

Integrating data from multiple natural product databases and other sources, such as biological assay repositories (e.g., PubChem BioAssay), allows for a more comprehensive understanding of a compound's potential. nih.govnih.gov This can help in identifying potential targets, predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties, and understanding the chemical space occupied by natural products. nih.gov While specific biological activity data for this compound from high-throughput screening in these databases were not highlighted in the search results, the databases themselves serve as foundational resources for initiating computational studies on natural products. naturalproducts.netresearchgate.netnih.gov

Based on the COCONUT database entry naturalproducts.netresearchgate.net, some computed properties for this compound (CID: 3496498) are available:

| Property | Value |

| Molecular Formula | C₂₈H₃₆N₂O₄ |

| Molecular Weight | 464.6 g/mol |

| XLogP3 | 4.3 |

| TopoPSA | 63.52 |

| Hydrogen Bond Acceptor Count | 6 |

| Hydrogen Bond Donor Count | 1 |

| Lipinski RO5 Violations | 0 |

| Aromatic Ring Count | 2 |

| Rotatable Bond Count | 6 |

These properties are useful starting points for in silico analyses, such as predicting pharmacokinetic behavior or designing further computational experiments.

Advanced Methodologies in Psychotrin Study

Phytochemical Extraction and Isolation Techniques

The initial step in studying Psychotrin from plant sources involves efficient extraction of the compound from the plant matrix. Traditional methods often utilize sequential extraction with solvents of increasing polarity. For instance, studies on Psychotria viridis have employed sequential maceration with solvents such as hexane (B92381), chloroform, ethyl acetate, and methanol (B129727) to obtain different crude extracts wikipedia.org. Similarly, investigations into Psychotria ipecacuanha have evaluated solvents including ethanol, methanol, acetone, ethyl ether, and hexane for alkaloid extraction from various plant organs like leaves, stems, and roots uni.lu. The choice of solvent is crucial and depends on the polarity of the target compounds.

Spectroscopic and Spectrometric Characterization Methods

Structural elucidation of isolated this compound and related compounds relies heavily on advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (HSQC, HMBC, NOESY), provides detailed information about the carbon-hydrogen framework and connectivity within the molecule nih.gov. Infrared (IR) spectroscopy is used to identify key functional groups present in the compound nih.gov.

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including high-resolution methods like LCMS-ESI-ITTOF and UPLC-Q-Exactive Orbitrap/MS, are widely used for the analysis and identification of compounds in complex plant extracts nih.gov, uni.lu. MS/MS data can further support structural characterization by providing detailed fragmentation information idrblab.net. Mass spectrometry has been specifically used in the structural elucidation of this compound isolated from Alangium lamarckii researchgate.net, nih.gov.

Chromatographic Separation and Purification Strategies

Chromatography plays a vital role throughout the process, from initial separation to final purification. Thin Layer Chromatography (TLC) is often used for rapid qualitative analysis and monitoring of separation efficiency, employing stationary phases like silica (B1680970) gel plates and specific mobile phases, such as mixtures of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) or triethylamine, particularly for the separation of alkaloids uni.lu, guidetopharmacology.org.

Enzyme Assays and Kinetic Studies (Detailed Experimental Design)

Enzyme assays are critical for evaluating the biochemical activity of this compound and its analogues, particularly their potential to modulate enzyme function. A notable example is the investigation of Psychotrine (B1678309) and O-methylpsychotrine as inhibitors of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT).

Detailed experimental designs for enzyme assays involve determining the optimal conditions for enzyme activity, including substrate concentration, pH, temperature, and incubation time. For inhibition studies, varying concentrations of the potential inhibitor (e.g., Psychotrine or O-methylpsychotrine) are tested in the presence of the enzyme and substrate. The effect of the inhibitor on enzyme activity is measured, and data are typically used to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Kinetic studies provide deeper insights into the mechanism of enzyme inhibition. This involves measuring reaction rates under different conditions, varying the concentrations of both the substrate and the inhibitor. Kinetic parameters such as K_m (Michaelis constant) and V_max (maximum reaction velocity) are determined in the presence and absence of the inhibitor. Analysis of the resulting kinetic data, often using Lineweaver-Burk or other linearized plots, helps to determine the type of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed). For instance, studies on O-methylpsychotrine inhibition of HIV-1 RT revealed noncompetitive inhibition with respect to TTP and uncompetitive inhibition with respect to the template-primer at low concentrations, becoming competitive at high concentrations, indicating complex allosteric modulation.

Experimental design for kinetic studies may also involve investigating the effect of pre-incubation of the enzyme with the inhibitor or varying the order of addition of reagents to understand the binding kinetics and reversibility of inhibition,. The design should account for potential factors affecting enzyme activity and inhibitor potency, ensuring appropriate controls and replicates for statistical analysis,.

Table 1 summarizes the inhibitory activity of O-methylpsychotrine and Psychotrine against HIV-1 RT.

| Compound | IC₅₀ (µg/ml) | IC₅₀ (µM) | Enzyme Source | Template-Primer |

| O-Methylpsychotrine | 10 | 14 | HIV-1 RT | poly(rA) and oligo(dT) |

| Psychotrine | Not specified | Not specified | HIV-1 RT | poly(rA) and oligo(dT) |

Note: Data extracted from source. The IC₅₀ for Psychotrine was reported as potent but a specific value was not provided in the snippet.

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are essential for evaluating the biological effects of this compound and related compounds in a more physiologically relevant context compared to enzyme-based assays. These assays utilize living cells to assess various cellular responses to the test compounds.

Cell-based assays are also used to investigate other biological activities, such as antiviral properties. Extracts from Psychotria leiocarpa have been evaluated for their activity against Dengue virus type-2 using human hepatocarcinoma cells (HepG2) nus.edu.sg. Other types of cell-based assays can profile effects on enzyme activity within cells, changes in gene expression, induction of apoptosis, and modulation of cell migration,,.

The design of cell-based assays involves selecting appropriate cell lines, determining optimal cell density, treatment concentrations and durations, and choosing suitable endpoints and detection methods (e.g., assays for cell viability, apoptosis markers, reporter gene expression, or high-content imaging),,,. These assays are crucial for understanding the cellular mechanisms of action and potential therapeutic applications of compounds like this compound.

Strategic Considerations for Drug Discovery and Development

Psychotrin as a Lead Compound for Novel Therapeutic Agents

This compound, as a natural product, holds promise as a lead compound in drug discovery due to its inherent chemical complexity and reported biological activities naturalproducts.net. A notable area of investigation has focused on its inhibitory effects on viral enzymes. Specifically, studies have shown that salts of Psychotrine (B1678309), such as Psychotrine dihydrogen oxalate (B1200264) and O-methylpsychotrine sulfate (B86663) heptahydrate (MP), act as potent inhibitors of the DNA polymerase activity of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT) researchgate.net.

This inhibitory activity is particularly significant because other related ipecac alkaloids, such as emetine (B1671215) hydrochloride, did not exhibit activity against HIV-1 RT under the same conditions, despite emetine's known antiviral properties attributed to protein synthesis inhibition researchgate.net. This suggests that Psychotrine and its O-methyl ether possess unique structural features that enable specific interactions with HIV-1 RT, differentiating their mechanism of action from other ipecac alkaloids researchgate.net. The identification of this selective inhibitory property highlights this compound's potential as a starting point for developing new antiviral therapies targeting HIV-1 RT researchgate.net.

Rational Design of this compound Analogs with Enhanced Specificity

The research into this compound's interaction with HIV-1 RT has provided valuable insights for the rational design of its analogs. A key structural feature identified as essential for the HIV-1 RT inhibitory activity of O-methylpsychotrine (MP) is the imine functionality at positions 1' and 2' researchgate.net. This finding is crucial for guiding medicinal chemistry efforts aimed at synthesizing modified this compound structures.

Rational drug design involves modifying lead compounds to improve their potency, selectivity, pharmacokinetic properties, and reduce potential off-target effects creative-biostructure.com. By understanding the specific structural elements of this compound, such as the critical imine group, researchers can design and synthesize analogs that retain or enhance the desired activity against HIV-1 RT while potentially improving other pharmacological characteristics. This targeted approach, based on structure-activity relationships, is fundamental to optimizing the therapeutic potential of lead compounds derived from natural sources creative-biostructure.comnih.gov.

Exploration of Polypharmacology and Multi-Target Engagement

Natural products are often characterized by their ability to interact with multiple biological targets, a phenomenon known as polypharmacology naturalproducts.net. This multi-target engagement can be advantageous in treating complex diseases that involve dysregulation of multiple pathways. While the primary reported activity for this compound highlighted in the search results is the inhibition of HIV-1 RT researchgate.net, its nature as an alkaloid derived from plants known for producing various bioactive compounds suggests a potential for broader biological interactions.

Databases focusing on natural products often emphasize their polypharmacological potential and chemical diversity naturalproducts.net. Exploring the multi-target engagement of this compound would involve screening it against a range of biological targets beyond HIV-1 RT to identify other potential interactions. Understanding the polypharmacological profile of this compound could reveal its utility in treating diseases where modulating multiple targets is beneficial or could inform the design of analogs with tailored multi-target activity or improved selectivity naturalproducts.net.

Challenges and Opportunities in Natural Product-Based Drug Discovery

Natural product-based drug discovery, while historically successful, faces several challenges. These include the often complex chemical structures of natural compounds, which can make synthesis and modification challenging, and the need for thorough in vitro and in vivo validation of activities observed in initial screenings nih.gov. Isolating sufficient quantities of a compound like this compound from its natural source can also be a limitation for large-scale research and development.

However, the opportunities presented by natural products are significant. They represent an unparalleled source of chemical diversity, often possessing novel scaffolds and mechanisms of action that are not readily found in synthetic compound libraries naturalproducts.net. Natural products have evolved over millennia, interacting with biological systems, which can sometimes translate to favorable drug-like properties naturalproducts.net. The potential for discovering compounds with unique activities, such as the selective HIV-1 RT inhibition observed with Psychotrine derivatives researchgate.net, underscores the continued importance of natural products in the search for new therapeutic agents nih.gov. Leveraging advancements in isolation techniques, structural elucidation, and synthetic chemistry, alongside modern screening and computational methods, can help overcome the challenges and unlock the full potential of natural products like this compound in drug discovery naturalproducts.netnih.gov.

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆N₂O₄ | PubChem, COCONUT nih.govnaturalproducts.net |

| Molecular Weight | 464.6 g/mol | PubChem nih.gov |

| XLogP3 | 4.3 | PubChem nih.gov |

| Aromatic Ring Count | 2 | COCONUT naturalproducts.net |

| Rotatable Bond Count | 6 | COCONUT naturalproducts.net |

| Hydrogen Bond Acceptor Count | 6 | COCONUT naturalproducts.net |

| Hydrogen Bond Donor Count | 1 | COCONUT naturalproducts.net |

| NP-likeness score | 1.10 | COCONUT naturalproducts.net |

Here is a summary of research findings related to Psychotrine derivatives and HIV-1 RT inhibition:

| Compound | Target Enzyme | Key Finding | Structural Requirement | Inhibition Mechanism (MP) |

| Psychotrine dihydrogen oxalate | HIV-1 Reverse Transcriptase (RT) | Potent inhibitor of DNA polymerase activity researchgate.net | Imine functionality at 1', 2' (for MP) researchgate.net | Noncompetitive with TTP; Uncompetitive/Competitive with template-primer (conc. dependent) researchgate.net |

| O-methylpsychotrine sulfate heptahydrate (MP) | HIV-1 Reverse Transcriptase (RT) | Potent inhibitor of DNA polymerase activity; Unique binding site suggested researchgate.net | Imine functionality at 1', 2' researchgate.net | Noncompetitive with TTP; Uncompetitive/Competitive with template-primer (conc. dependent) researchgate.net |

Future Research Directions and Unexplored Avenues

Elucidating Novel Biological Activities

The classification of Psychotrin as an emetine (B1671215) alkaloid, a class known for various biological effects, suggests the potential for this compound to possess novel activities that are yet to be fully characterized. Future research could involve high-throughput screening against a diverse range of biological targets, including enzymes, receptors, and cellular pathways, to identify previously unknown bioactivities. The availability of this compound in natural product databases facilitates virtual screening and in silico predictions of potential activities, which can then be validated experimentally. Given its origin in plants used in traditional medicine, targeted investigations based on ethnomedicinal uses of Alangium and Carapichea species, while carefully attributing effects specifically to this compound, could also guide the discovery of novel applications.

Comprehensive Analysis of this compound's Interactions with Cellular Pathways

Understanding how this compound interacts with cellular pathways is crucial for determining its mechanism of action and potential therapeutic applications. Future studies could employ techniques such as transcriptomics, proteomics, and metabolomics to analyze the global cellular response upon exposure to this compound. Investigating its effects on key signaling cascades, metabolic pathways, and cellular processes like proliferation, differentiation, and apoptosis would provide insights into its biological effects. The integration of this compound data with metabolic pathway maps and protein-protein interaction maps, as envisioned in some natural product databases, would significantly aid in mapping its cellular targets and interaction networks.

Advanced Synthetic Strategies for Complex this compound Analogs

The complex chemical structure of this compound presents opportunities for the development of advanced synthetic strategies. While specific research on the synthesis of this compound analogs is not widely reported, future work could focus on developing efficient and scalable synthetic routes to the core this compound structure and its derivatives. This would enable the creation of libraries of analogs with modifications aimed at improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies based on these synthetic analogs could help identify key structural features responsible for specific biological activities and guide the design of more effective compounds.

Integration of Omics Technologies in this compound Research

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for advancing this compound research. Integrating chemical genomics maps with this compound data could help identify genes and pathways that are influenced by the compound, providing insights into its mechanism of action and potential off-target effects. Proteomic studies could pinpoint the specific protein targets that this compound interacts with, while metabolomics could reveal how this compound perturbs cellular metabolism. The comprehensive data generated from these omics approaches would necessitate sophisticated bioinformatics and computational tools for analysis and interpretation, leading to a more holistic understanding of this compound's biological effects.

Defining Specific Viral Enzyme Topologies for Chemotherapeutic Design

Research into targeting viral enzymes for chemotherapeutic design is an active area, with successful examples in treating HIV, HCV, and SARS-CoV-2 infections. While there is no published research directly linking this compound to specific viral enzyme targets, its classification as a natural product alkaloid warrants investigation into potential antiviral properties. Future research could explore whether this compound or its analogs can inhibit essential viral enzymes, such as proteases, polymerases, or methyltransferases, which are crucial for viral replication. Defining the specific topologies of viral enzyme binding sites that this compound might interact with through structural biology techniques (e.g., X-ray crystallography, cryo-EM) and computational docking studies would be essential for rational drug design and the development of this compound-based antiviral chemotherapies. This would involve identifying the precise interactions between this compound and the enzyme, understanding the conformational changes induced, and utilizing this information to design optimized inhibitors.

Q & A

Q. What strategies mitigate confirmation bias in this compound’s neuroprotective claims?

Q. Tables for Quick Reference

| Variable Type | Example in this compound Research | Measurement Tool |

|---|---|---|

| Independent (Dose) | 0.1–10 mg/kg intraperitoneal | Syringe pump calibration |

| Dependent (Outcome) | Dopamine D2 receptor binding affinity | Radioligand competition assay |

| Confounding (Age) | Postnatal day 60 vs. 90 in mice | Birthdate records |

| Common Pitfalls | Solutions | Relevant Evidence |

|---|---|---|

| Overgeneralized outcomes | Use stratified analysis by subgroup | |

| Incomplete method details | Share protocols via protocols.io |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.